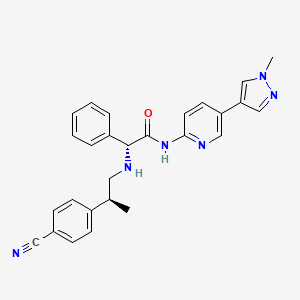
CPI-1612
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CPI-1612 is a potent and selective inhibitor of EP300 and CREBBP histone acetyltransferases. These enzymes play a crucial role in regulating gene expression through the acetylation of histone proteins. This compound has shown significant potential in preclinical studies, particularly in the context of cancer research, due to its ability to inhibit the growth of cancer cells by targeting these enzymes .
Preparation Methods
The synthesis of CPI-1612 involves the replacement of the indole scaffold of a lead compound with an aminopyridine scaffold, which led to improvements in potency, solubility, and bioavailability . The detailed synthetic route and reaction conditions are proprietary and have been developed by Constellation Pharmaceuticals. Industrial production methods for this compound are not publicly disclosed, but they likely involve standard pharmaceutical manufacturing processes to ensure high purity and consistency .
Chemical Reactions Analysis
CPI-1612 primarily undergoes inhibition reactions with its target enzymes, EP300 and CREBBP. The compound binds to the histone acetyltransferase domain of these enzymes, preventing them from acetylating histone proteins . Common reagents and conditions used in these reactions include the presence of acetyl-CoA and physiological conditions that mimic the cellular environment. The major product formed from these reactions is the inhibited enzyme complex, which cannot perform its normal function of histone acetylation .
Scientific Research Applications
It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast cancer and B-cell lymphoma . The compound has also been used as a tool to study the role of EP300 and CREBBP in gene regulation and cancer progression.
Mechanism of Action
CPI-1612 exerts its effects by binding to the histone acetyltransferase domain of EP300 and CREBBP, inhibiting their enzymatic activity . This inhibition prevents the acetylation of histone proteins, leading to changes in gene expression that can result in the suppression of cancer cell growth. The molecular targets of this compound are the EP300 and CREBBP enzymes, and the pathways involved include the regulation of gene expression through histone acetylation .
Comparison with Similar Compounds
Similar compounds include A-485 and iP300w, which also target EP300 and CREBBP . Compared to these compounds, CPI-1612 has shown increased potency at physiological acetyl-CoA concentrations and has demonstrated efficacy in preclinical models of cancer . The unique aminopyridine scaffold of this compound contributes to its improved solubility and bioavailability compared to other inhibitors .
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O/c1-19(21-10-8-20(14-28)9-11-21)15-30-26(22-6-4-3-5-7-22)27(34)32-25-13-12-23(16-29-25)24-17-31-33(2)18-24/h3-13,16-19,26,30H,15H2,1-2H3,(H,29,32,34)/t19-,26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDFZSHSBUXKAC-NIYFSFCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN[C@H](C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

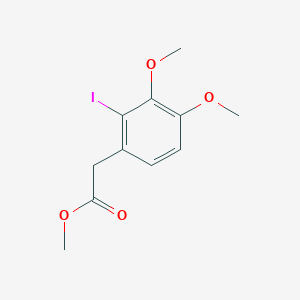
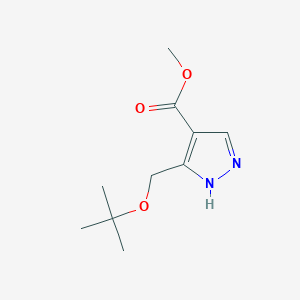
![3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B8136359.png)
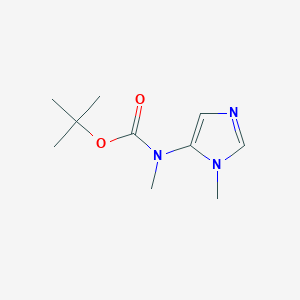
![8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8136376.png)
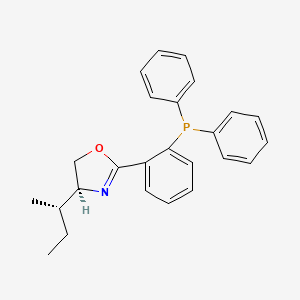
![1-[2-(2-Ethylphenoxy)ethyl]azepane;hydrochloride](/img/structure/B8136385.png)
![7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8136390.png)

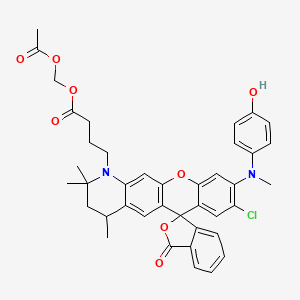

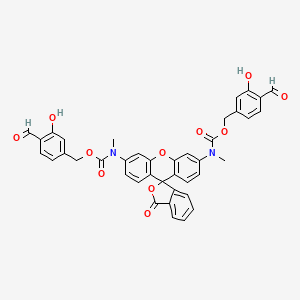
![ethyl (3Z,5Z)-3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B8136424.png)
